N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide, also known as DNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. DNQX is a potent and selective antagonist of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Mechanism of Action
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. Specifically, N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide blocks the binding of glutamate to the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, thereby preventing the influx of cations into the postsynaptic neuron and the generation of an action potential.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide has several biochemical and physiological effects. It reduces the amplitude and frequency of excitatory postsynaptic currents, which are the electrical signals generated by the activation of glutamate receptors. It also impairs the induction of long-term potentiation, a cellular mechanism that underlies synaptic plasticity and learning and memory. Additionally, N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide can protect neurons from excitotoxicity, which is a pathological process that occurs when excessive glutamate release leads to neuronal damage and death.
Advantages and Limitations for Lab Experiments
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide has several advantages as a tool for scientific research. It is highly selective for AMPA receptors and does not affect other types of glutamate receptors or other neurotransmitter systems. It is also relatively stable and easy to use in electrophysiological experiments. However, N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide has some limitations as well. It has a relatively short half-life and needs to be constantly applied to maintain its effect. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide and its role in neuronal function and disease. One direction is to investigate the effects of N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide on different types of neurons and synapses, as well as its interactions with other neurotransmitter systems. Another direction is to develop more selective and potent AMPA receptor antagonists that can be used in vivo and have therapeutic potential for neurological and psychiatric disorders. Finally, the use of N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide in combination with other techniques, such as optogenetics and imaging, can provide new insights into the dynamics of synaptic transmission and plasticity.
Synthesis Methods
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with piperidine-3,4-dione, followed by the reaction with ethyl chloroformate and then with 2,6-dioxopiperidine-3-carboxylic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide is widely used in scientific research as a tool to study the role of glutamate receptors in neuronal function and plasticity. It is commonly used in electrophysiological experiments to block glutamate-mediated synaptic transmission and to investigate the contribution of glutamate receptors to various physiological and pathological processes, such as learning and memory, epilepsy, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-12-6-5-10(13(20)18-12)17-14(21)11-7-15-8-3-1-2-4-9(8)16-11/h1-4,7,10H,5-6H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWLTJKUELGTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.